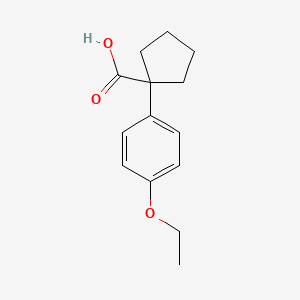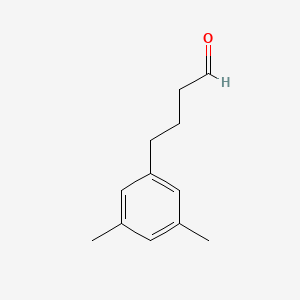
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazole ring, and a carboxylic acid group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper (Cu(I)) under mild conditions. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates as electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methylpyrrolidin-3-yl)methanamine dihydrochloride
- 1-(3-methyloxetan-3-yl)methanamine
- 1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
Uniqueness
1-(1-methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is unique due to its combination of a pyrrolidine ring, a triazole ring, and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14Cl2N4O2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)triazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-11-3-2-6(4-11)12-5-7(8(13)14)9-10-12;;/h5-6H,2-4H2,1H3,(H,13,14);2*1H |
InChI Key |
SKQHFWQZXXZYIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N2C=C(N=N2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)

![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)








